molecular formula C22H23Cl2N3O B11480166 1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-tert-butyl-4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11480166
M. Wt: 416.3 g/mol
InChI Key: QBHTUAVXKYWRMA-UHFFFAOYSA-N
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Description

1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, a dichlorophenyl group, and a benzodiazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include hydrazine hydrate, pivalic acid, and various catalysts . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodiazole moiety is known to interact with DNA, potentially leading to changes in gene expression . These interactions are crucial for understanding its biological and therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and compounds with dichlorophenyl groups. Some examples are:

This detailed article provides a comprehensive overview of 1-TERT-BUTYL-4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H23Cl2N3O

Molecular Weight

416.3 g/mol

IUPAC Name

1-tert-butyl-4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C22H23Cl2N3O/c1-22(2,3)27-13-15(10-20(27)28)21-25-18-6-4-5-7-19(18)26(21)12-14-8-9-16(23)11-17(14)24/h4-9,11,15H,10,12-13H2,1-3H3

InChI Key

QBHTUAVXKYWRMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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